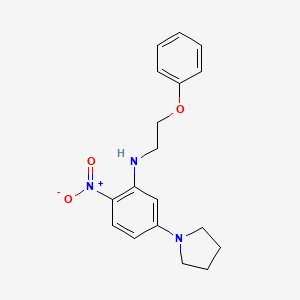![molecular formula C22H16N4O B11688674 2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11688674.png)
2-phenyl-N'-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-phenylquinoline-4-carbohydrazide with pyridine-4-carbaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
科学研究应用
2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and exhibiting antimicrobial properties .
相似化合物的比较
Similar Compounds
- 2-phenyl-N-pyridin-4-ylbutanamide
- Benzothiazole derivatives
- Pyrrolidine derivatives
Uniqueness
2-phenyl-N’-[(E)-pyridin-4-ylmethylidene]quinoline-4-carbohydrazide stands out due to its unique structural features, which include a quinoline core and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit enhanced biological activity and selectivity, making it a promising candidate for further investigation .
属性
分子式 |
C22H16N4O |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
2-phenyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H16N4O/c27-22(26-24-15-16-10-12-23-13-11-16)19-14-21(17-6-2-1-3-7-17)25-20-9-5-4-8-18(19)20/h1-15H,(H,26,27)/b24-15+ |
InChI 键 |
MIKIRNAFHHRGEI-BUVRLJJBSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=NC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(4-Methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}(phenyl)methanone](/img/structure/B11688591.png)

![2-{[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11688600.png)

![5-({4-[2-(3,4-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11688619.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11688629.png)
![Ethyl 2-(4-{[(4Z)-1-(3,4-dimethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B11688637.png)
![2-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]quinoline-4-carbohydrazide](/img/structure/B11688651.png)
![N'-[(E)-{4-[(4-Chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl}methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-YL)acetohydrazide](/img/structure/B11688654.png)
![2-[(E)-{[3-(methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-yl]imino}methyl]-4-nitrophenol](/img/structure/B11688662.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11688670.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B11688673.png)


